(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves stereoselective reactions to ensure the correct chiral configuration. One common method involves the use of chiral catalysts in the coupling of olefins, which allows for the selective formation of the desired stereoisomer . The reaction conditions often include the use of nickel-based catalysts and unsaturated hydrocarbons as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Commonly involves the replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a carboxylic acid group. This combination of features makes it particularly valuable for studying stereoselective reactions and exploring its potential in various applications.
Properties
IUPAC Name |
(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTOARBQRXVWBQ-VZXYPILPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.